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Compound of Interest

1,3,4,5-
Compound Name:
Tetrahydrobenzo[cd]indazole

Cat. No. B2630112

Disclaimer: Initial literature searches for the specific chemical scaffold, 1,3,4,5-
Tetrahydrobenzo[cd]indazole, yielded limited information regarding its direct therapeutic
targets and biological activities. The available research primarily consists of computational
studies from the late 1980s focusing on its electronic properties and tautomerism in the context
of dopamine receptor agonist research. Consequently, this guide expands its scope to the
broader, yet structurally related, class of tetrahydroindazoles, for which a more substantial body
of research on therapeutic applications exists. This information is intended to provide a
valuable starting point for researchers, scientists, and drug development professionals
interested in this chemical space.

Introduction to Tetrahydroindazoles

The tetrahydroindazole core is a privileged scaffold in medicinal chemistry, demonstrating a
wide range of biological activities. Its rigid, bicyclic structure provides a three-dimensional
framework that can be functionalized to achieve high affinity and selectivity for various
biological targets. This guide will delve into several key therapeutic targets that have been
successfully modulated by tetrahydroindazole derivatives, presenting quantitative data,
experimental methodologies, and visual representations of relevant pathways and workflows.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition
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Tetrahydroindazole derivatives have emerged as potent inhibitors of Cyclin-Dependent Kinase
2 (CDK2), a key regulator of cell cycle progression. The CDK2/cyclin A complex, in particular, is
crucial for DNA synthesis and the G1- to S-phase checkpoint.[1] Inhibition of this complex is a
promising strategy for cancer chemotherapy and has also been explored for the development
of non-hormonal male contraceptives, as CDK2 is essential for meiosis.[1]

Quantitative Data: CDK2 Inhibition by
Tetrahydroindazole Analogs
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Experimental Protocols

High-Throughput Screening for CDK2/cyclin A Inhibitors:

A high-throughput screen was utilized to identify initial hit compounds. The enzymatic activity of
CDK2/cyclin Awas measured, and compounds that inhibited this activity were selected for
further analysis. Staurosporine was used as a positive control in these assays.[1]

CDK2/cyclin Complex Inhibition Assay:

The inhibitory activity of the synthesized tetrahydroindazole analogs against CDK2 in complex
with various cyclins (Al, E, and O) was evaluated. The assay measures the enzymatic activity
of the CDK2/cyclin complex, and the Ki values are determined from the dose-response curves.
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Signaling Pathway: CDK2 in Cell Cycle Regulation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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